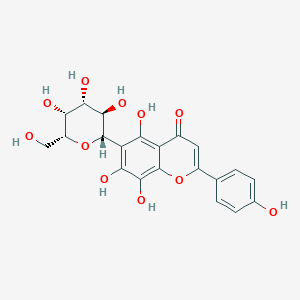
5-氯-2-甲氧基苯胺
描述
5-Chloro-2-methoxyaniline is an off-white to tan crystalline powder or flakes . It is mainly used as a color developer for dyeing and printing of cotton, viscose, silk, and nylon fabrics . It can also be used as an intermediate for fast pigments and other dyes .
Physical And Chemical Properties Analysis
5-Chloro-2-methoxyaniline has a molecular weight of 157.6 . It has a melting point of 81-83 °C and a boiling point of 135 °C . It is slightly soluble in chloroform and DMSO . The compound is stable under light-sensitive conditions .科学研究应用
具有生物活性的化合物合成
5-氯-2-甲氧基苯胺及其类似物在合成各种具有生物活性的化合物中起着至关重要的作用。这些化合物包括激酶抑制剂,如VEGFR2抑制剂,以及在治疗疟疾、作为肌碱M1激动剂、拓扑异构酶抑制剂和尤特芬上调剂等方面具有应用的化合物。值得注意的是,这些化合物在创建丝氨酸/苏氨酸蛋白激酶16(STK16)的抑制剂方面至关重要,并且在蛋白质数据库(PDB ID:1y6a)(Johnson et al., 2022)中有所体现。
金属离子的化学传感器
5-氯-2-甲氧基苯胺衍生物已被研究用于其作为化学传感器的潜力,特别是用于检测镉(Cd2+)等金属离子。这些化合物在存在某些金属离子时表现出显著的荧光增强,表明它们在测量废水和食品中的金属浓度方面具有用处(Prodi et al., 2001)。
抗肿瘤剂中的药理片段
这种化学物质还作为具有抗肿瘤性能的各种化合物中的关键药理片段。它是蛋白激酶抑制剂或靶向各种受体和酶的酶调节剂的前体,包括EGFR、PDGFR和MMPs。其结构是用于癌症治疗中使用的有效VEGFR2抑制剂的开发中的关键组成部分(Murár等,2013年)。
聚合物合成和防腐保护
5-氯-2-甲氧基苯胺是合成聚氨酯/聚(2-氯-5-甲氧基苯胺)共混物和纳米复合系统的基础,这些系统在防腐保护方面表现出有希望的结果。这些材料表现出增强的热稳定性和电导率,使它们适用于各种工业应用(Kausar, 2018)。
环境应用
在环境背景下,5-氯-2-甲氧基苯胺的衍生物,如甲氧基苯胺,已被评估其在水处理过程中的降解情况。研究侧重于Fenton样氧化过程来降解这些化合物在废水中,突显了它们在管理环境污染物方面的相关性(Chaturvedi & Katoch, 2020)。
安全和危害
作用机制
Target of Action
It is known to function as an intermediate in several organic reactions .
Mode of Action
5-Chloro-2-methoxyaniline has a highly active nitrogen atom where nucleophilic aromatic substitution or electrophilic substitution can occur . This allows it to interact with various targets and induce changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-methoxyaniline. For instance, factors such as pH, temperature, and the presence of other compounds can affect its reactivity and interaction with targets .
属性
IUPAC Name |
5-chloro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSMIPLNPSCJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4274-03-7 (hydrochloride) | |
| Record name | 5-Chloroanisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0059116 | |
| Record name | 5-Chloro-2-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95-03-4 | |
| Record name | 5-Chloro-2-methoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloroanisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-methoxyaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 5-chloro-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Chloro-2-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-o-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-O-ANISIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC5QZR6YNJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-chloro-2-methoxyaniline in measuring AST activity?
A: 5-chloro-2-methoxyaniline, when converted to its diazonium salt form (Fast Red RC), acts as a chromogenic reagent in the assay. [] While the research paper doesn't delve into the exact reaction mechanism, it highlights that the diazonium salt likely reacts with a product of the AST-catalyzed reaction, forming a colored compound. The intensity of the color is directly proportional to the AST activity in the sample.
Q2: What are the advantages of using 5-chloro-2-methoxyaniline (Fast Red RC) compared to other diazonium salts for this application?
A: The research paper specifically highlights the enhanced pH stability of the dye formed by Fast Red RC compared to other diazonium salts. [] This stability is crucial for accurate and reliable measurement of AST activity, as it ensures consistent color development and minimizes variations due to slight pH fluctuations. Additionally, the use of dimethylformamide and methanol further enhances and stabilizes color development, contributing to the method's robustness. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














